1,1-Diallyl-3-(3,4-dichlorophenyl)urea
Description
1,1-Diallyl-3-(3,4-dichlorophenyl)urea is a substituted urea derivative characterized by two allyl groups attached to one nitrogen atom and a 3,4-dichlorophenyl group on the adjacent nitrogen. The allyl substituents in the target compound may confer distinct physicochemical and biological properties compared to simpler alkyl or aryl derivatives.
Properties
CAS No. |
52696-84-1 |
|---|---|
Molecular Formula |
C13H14Cl2N2O |
Molecular Weight |
285.17 g/mol |
IUPAC Name |
3-(3,4-dichlorophenyl)-1,1-bis(prop-2-enyl)urea |
InChI |
InChI=1S/C13H14Cl2N2O/c1-3-7-17(8-4-2)13(18)16-10-5-6-11(14)12(15)9-10/h3-6,9H,1-2,7-8H2,(H,16,18) |
InChI Key |
VTKYMMZQVMZTOU-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN(CC=C)C(=O)NC1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Diallyl-3-(3,4-dichlorophenyl)urea typically involves the reaction of 3,4-dichloroaniline with diallyl carbonate in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired urea derivative. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for 1,1-Diallyl-3-(3,4-dichlorophenyl)urea are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,1-Diallyl-3-(3,4-dichlorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The allyl groups can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted urea derivatives depending on the nucleophile used.
Scientific Research Applications
1,1-Diallyl-3-(3,4-dichlorophenyl)urea has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 1,1-Diallyl-3-(3,4-dichlorophenyl)urea depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The dichlorophenyl group can enhance binding affinity to certain targets, while the allyl groups may facilitate interactions with other molecules.
Comparison with Similar Compounds
Herbicidal Efficacy
- Diuron (a parent compound of DCPU and DCPMU): A broad-spectrum herbicide, but its degradation products (e.g., DCPU) show reduced activity .
- 3-(3,4-Dichlorophenyl)-1,1-dimethylurea : Used commercially as a herbicidal agent due to its stability and efficacy .
- 1,3-Diarylureas (e.g., BTdCPU, NCPdCPU): Exhibit growth inhibition via interactions with specific biological targets, influenced by electron-withdrawing substituents like nitro groups .
Environmental Persistence and Degradation
- DCPU and DCPMU : Frequently detected in environmental samples due to incomplete mineralization of diuron; DCPU is found in >75% of small mammals in arable regions .
- 3,4-Dichloroaniline (3,4-DCA) : A common degradation endpoint for many urea herbicides, linked to toxicity .
The allyl groups in 1,1-Diallyl-3-(3,4-dichlorophenyl)urea could either resist microbial degradation (increasing persistence) or introduce reactive sites for faster breakdown, depending on enzymatic pathways.
Key Data Table: Comparative Analysis of Urea Derivatives
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